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Compound of Interest

Compound Name: Fmoc-D-Thz-OH

CAS No.: 198545-89-0

Cat. No.: B557612

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-D-thiazolidine-4-carboxylic acid

(Fmoc-D-Thz-OH), a crucial building block in modern peptide chemistry. We will delve into its

core structure, physicochemical properties, and its application in solid-phase peptide synthesis

(SPPS), including detailed experimental protocols and workflows.

Core Chemical Structure
Fmoc-D-Thz-OH is a synthetic amino acid derivative composed of three key moieties:

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group

attached to the nitrogen atom of the thiazolidine ring.[1][2] Its primary function is to prevent

the amine from reacting during the peptide bond formation process.[3] The Fmoc group is

stable under acidic conditions but can be efficiently removed using a mild base, typically a

solution of piperidine in an organic solvent.[3]

The D-Thiazolidine Ring: This five-membered heterocyclic ring contains a sulfur atom and a

nitrogen atom.[1] It is a derivative of the amino acid cysteine. The "D" designation refers to

the stereochemistry at the alpha-carbon (the 4-position of the thiazolidine ring), indicating its
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configuration is analogous to D-amino acids. This non-proteinogenic amino acid analogue is

often incorporated into peptides to introduce conformational constraints or to serve as a

masked cysteine residue.[4]

The Carboxylic Acid (-OH) Group: This functional group is located at the 4-position of the

thiazolidine ring and is the site of activation for peptide bond formation with the free N-

terminal amine of a growing peptide chain.

The IUPAC name for this compound is (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-

thiazolidine-4-carboxylic acid.[5]

Physicochemical Properties
The quantitative data for Fmoc-D-Thz-OH are summarized in the table below, providing

essential information for its handling, storage, and application in synthesis.

Property Value References

CAS Number 198545-89-0 [6][7][8]

Molecular Formula C19H17NO4S [6][9]

Molecular Weight 355.41 g/mol [6][9][10]

Appearance White solid [9]

Melting Point 153-158 °C [9]

Boiling Point (Predicted) 591.6 ± 50.0 °C [9]

Density (Predicted) 1.402 ± 0.06 g/cm³ [9]

pKa (Predicted) 3.47 ± 0.20 [9]

Optical Activity
[α] = -63° (c=0.01 g/mL in

MeOH)
[9]

Storage Temperature 2-8°C, sealed in dry conditions [9]
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The primary application of Fmoc-D-Thz-OH is as a building block in Fmoc-based solid-phase

peptide synthesis (SPPS).[2] It serves two main purposes: introducing a unique structural

element into a peptide sequence and acting as a stable, protected precursor to a D-cysteine

residue.

The incorporation of Fmoc-D-Thz-OH into a peptide chain follows a standard, cyclical SPPS

workflow. This process involves the sequential addition of protected amino acids to a growing

chain anchored to a solid support (resin).

Workflow for a Single Coupling Cycle:

Resin-Bound Peptide
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Fmoc Deprotection
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in DMF
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Caption: Workflow of a single Fmoc-SPPS cycle.

Detailed Methodologies:

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a terminal

Fmoc-protected amino group. Swell the resin in a suitable solvent like N,N-

dimethylformamide (DMF).

Fmoc Deprotection: To remove the Fmoc group and expose the free amine, treat the resin

with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[3][11] The

completion of this step can be monitored by UV spectroscopy, detecting the released Fmoc-

dibenzofulvene adduct.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the

byproducts of the deprotection step. This is critical to prevent side reactions in the

subsequent coupling step.

Amino Acid Activation and Coupling:

In a separate vessel, pre-activate the Fmoc-D-Thz-OH. Dissolve a 3- to 5-fold molar

excess of Fmoc-D-Thz-OH and a slightly lower molar equivalent of a coupling agent, such

as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in

DMF.[12][13]

Add an activation base, typically N,N-diisopropylethylamine (DIPEA), at a 2-fold excess

relative to the amino acid.[13] Allow the activation to proceed for several minutes.

Add the activated amino acid solution to the resin. The coupling reaction is typically

allowed to proceed for 1-2 hours at room temperature.

Final Wash: After the coupling reaction is complete, wash the resin extensively with DMF and

then dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now

ready for the next deprotection and coupling cycle.

A key application of a thiazolidine-containing peptide is its use as a stable precursor to a

cysteine residue, which is particularly useful in native chemical ligation (NCL).[4][14] The

thiazolidine ring can be unmasked to reveal the N-terminal cysteine's thiol and amine groups.

Experimental Protocol: Thiazolidine Deprotection

Cleavage from Resin: Once the peptide synthesis is complete, the peptide is cleaved from

the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA)

with scavengers. Peptides containing a Thz group are stable during this cleavage step.[4]

Ring Opening: The Thz moiety can be converted to the corresponding cysteine residue

under mildly acidic aqueous conditions.[4] A common reagent for this conversion is

methoxyamine hydrochloride (MeONH2·HCl).[4][14]

Mechanism: The reaction proceeds via the cleavage of the thioaminal bond within the

thiazolidine ring, yielding a free N-terminal cysteine residue that can then be used in ligation
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reactions.[14]

This strategy allows for the synthesis and purification of peptide segments that would otherwise

be susceptible to oxidation or other side reactions if a free cysteine were present.

Peptide with
N-Terminal Thz

Ring Opening
(Deprotection)

Peptide with
N-Terminal Cys Native Chemical Ligation

MeONH2·HCl
in aqueous buffer

Click to download full resolution via product page

Caption: Conversion of a Thz residue to Cys for NCL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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